3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-18(21-14-6-7-16-17(10-14)26-12-25-16)22-15(11-23-19-8-9-20-23)13-4-2-1-3-5-13/h1-10,15H,11-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHRYKWQEKKENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring:
Coupling Reactions: The benzodioxole and triazole intermediates can be coupled using various reagents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the triazole ring or the urea linkage.
Substitution: Various substitution reactions can occur, especially on the phenyl ring and the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of novel polymers or nanomaterials.
Biology
Enzyme Inhibition: Possible applications as an inhibitor of specific enzymes.
Biological Probes: Use as a fluorescent probe for imaging studies.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Investigation into its efficacy as an anticancer or antimicrobial agent.
Industry
Chemical Manufacturing: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Heterocyclic Substituents
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b)
- Structural Differences : These compounds lack the benzodioxol and triazole groups. Instead, they feature a pyrazole ring substituted with methyl and phenyl groups.
- Synthesis : Prepared via alkylation of urea precursors with pyrazole derivatives, contrasting with the target compound’s synthesis, which likely involves coupling benzodioxol-5-amine with a triazole-containing isocyanate.
- Spectroscopic Data : IR spectra show urea C=O stretches at ~1650–1680 cm⁻¹, comparable to the target compound. NMR data for 9a/9b highlight pyrazole proton resonances (δ 6.5–7.5 ppm), whereas the target compound’s benzodioxol protons resonate at δ 5.9–6.1 ppm .
Triazole-Containing Compounds
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) Structural Similarities: These compounds share the triazole moiety and aryl substituents. However, they replace the benzodioxol group with a benzodiazol (benzimidazole) ring and incorporate a thiazole-acetamide chain instead of urea.
Comparative Data Table
*Estimated via empirical formula.
Key Research Findings
- Structural Stability: The benzodioxol group in the target compound enhances aromatic stability compared to pyrazole-based ureas . Triazole rings, as seen in both the target compound and 9a–e , confer metabolic resistance due to their non-natural heterocyclic nature.
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization (e.g., introducing triazole via Huisgen cycloaddition), similar to the click chemistry methods used for 9a–e .
- Spectroscopic Signatures : Urea C=O stretches (IR) and benzodioxol proton signals (NMR) are critical for distinguishing the target compound from analogs .
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]urea is a compound of increasing interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one |
| CAS Number | Not specified |
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives, including the compound . Research indicates that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of triazole derivatives were tested against breast and lung cancer cell lines, showing IC50 values in the low micromolar range, suggesting potent anticancer activity .
2. Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies revealed that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains suggest that the compound could serve as a potential lead for antibiotic development .
3. Antioxidant Activity
Antioxidant assays indicate that this compound possesses strong radical scavenging abilities. The DPPH and ABTS assays have shown that it effectively reduces oxidative stress markers in cellular models, indicating its potential application in oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of various triazole derivatives, including our compound. The results indicated that treatment with the compound led to a significant reduction in cell viability in MCF-7 (breast cancer) cells, with an IC50 value of approximately 10 μM. Mechanistic studies suggested that apoptosis was induced via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL against S. aureus, indicating its potential as an effective antimicrobial agent.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, we compare it with similar triazole-based compounds:
| Compound Name | Anticancer IC50 (µM) | MIC (µg/mL) (Gram-positive) | MIC (µg/mL) (Gram-negative) |
|---|---|---|---|
| 3-(2H-1,3-benzodioxol-5-yl)-1-[phenyl...] | 10 | 32 | 64 |
| Triazole Derivative A | 15 | 16 | 32 |
| Triazole Derivative B | 20 | 64 | 128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
